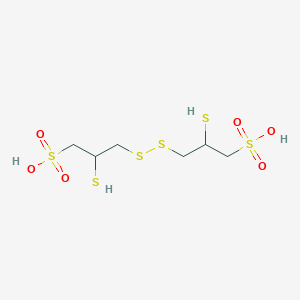
7,8beta-Epoxysinogenin 3alpha-(D-methylglycoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Epoxysinogenin 3-methylglycosides is a complex organic compound with the molecular formula C30H42O10 and a molecular weight of 562.65 g/mol It is a derivative of sinogenin, a steroidal sapogenin, and features an epoxy group at the 7,8 position and a methylglycoside moiety at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxysinogenin 3-methylglycosides typically involves multiple steps, starting from sinogeninThe reaction conditions often involve the use of strong oxidizing agents for the formation of the epoxy group and glycosylation reagents for the attachment of the methylglycoside moiety .
Industrial Production Methods
Industrial production methods for 7,8-Epoxysinogenin 3-methylglycosides are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Epoxysinogenin 3-methylglycosides can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methylglycoside moiety can be substituted with other glycosides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Glycosylation reagents such as trichloroacetimidate derivatives.
Major Products Formed
Oxidation: Formation of additional hydroxyl or carbonyl groups.
Reduction: Formation of diols from the epoxy group.
Substitution: Formation of various glycoside derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 7,8-Epoxysinogenin 3-methylglycosides is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The epoxy group and the methylglycoside moiety may play crucial roles in its biological activity by interacting with enzymes and receptors involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sinogenin: The parent compound of 7,8-Epoxysinogenin 3-methylglycosides.
Epoxysinogenin: A derivative with an epoxy group but without the methylglycoside moiety.
Methylglycoside derivatives: Compounds with similar glycoside moieties but different core structures.
Uniqueness
7,8-Epoxysinogenin 3-methylglycosides is unique due to the presence of both the epoxy group and the methylglycoside moiety.
Propriétés
Numéro CAS |
118004-72-1 |
|---|---|
Formule moléculaire |
C30H42O10 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1 |
Clé InChI |
HGZQTHMHTBGLMG-HEVFXZARSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Synonymes |
7,8-epoxysinogenin 3-methylglycosides 7,8-ESMG 7,8beta-epoxysinogenin 3alpha-(D-methylglycoside) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)



